molecular formula C9H16N2O B1444345 8-Amino-2-azaspiro[4.5]decan-3-one CAS No. 880271-29-4

8-Amino-2-azaspiro[4.5]decan-3-one

Cat. No. B1444345
CAS RN: 880271-29-4
M. Wt: 168.24 g/mol
InChI Key: BVLKRYJHZIYNIK-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[4.5]decan-3-one is an azaspiro compound . It is a key intermediate in the synthesis of various medicinally active agents and is commonly found as cores in natural products .


Molecular Structure Analysis

The molecular formula of 8-Amino-2-azaspiro[4.5]decan-3-one is C9H16N2O . Its InChI code is 1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving 8-Amino-2-azaspiro[4.5]decan-3-one are complex and require careful control of physicochemical and pharmaceutical properties . The compound has been used in the synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine .


Physical And Chemical Properties Analysis

8-Amino-2-azaspiro[4.5]decan-3-one is a powder at room temperature . Its molecular weight is 282.26 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds.

Allosteric Inhibitor Targeting SHP2

Initial medicinal chemistry research identified allosteric inhibitors targeting SHP2 with moderate potency, selectivity, and oral bioavailability . SHP2 is a protein tyrosine phosphatase involved in several cellular processes, including cell growth and division, and is a potential target for cancer therapy.

8. Application in Flow and Biocatalytic Transaminase Technology There’s a research on the application of flow and biocatalytic transaminase technology for the synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine . This technology could potentially improve the efficiency and sustainability of chemical processes.

Safety and Hazards

The compound is classified as an eye irritant and skin irritant. It may also cause respiratory irritation .

properties

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-8(12)11-6-9/h7H,1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKRYJHZIYNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

880271-29-4
Record name 8-amino-2-azaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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